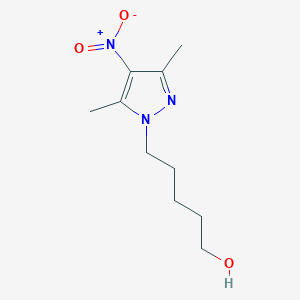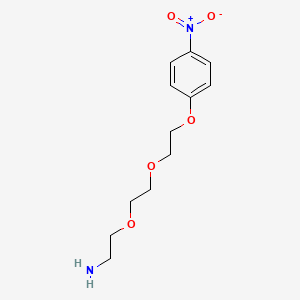
2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethan-1-amine is a chemical compound with the molecular formula C14H22N2O6 It is characterized by the presence of a nitrophenoxy group attached to a triethoxyethane chain, which is further connected to an ethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethan-1-amine typically involves the reaction of 4-nitrophenol with ethylene oxide to form 2-(4-nitrophenoxy)ethanol. This intermediate is then reacted with additional ethylene oxide units to extend the ethoxy chain. Finally, the resulting compound is reacted with ethanamine to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane (DCM) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethan-1-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The ethoxy groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (R-SH) are used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethan-1-amine involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the ethoxy chain provides flexibility and solubility. The ethanamine group can form hydrogen bonds and ionic interactions with biological molecules, facilitating its binding to target proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(2-Azidoethoxy)ethoxy)ethanamine: Similar structure but with an azido group instead of a nitrophenoxy group.
2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethan-1-amine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethan-1-amine is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not .
Propiedades
Fórmula molecular |
C12H18N2O5 |
|---|---|
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C12H18N2O5/c13-5-6-17-7-8-18-9-10-19-12-3-1-11(2-4-12)14(15)16/h1-4H,5-10,13H2 |
Clave InChI |
HPLAMUBISOGQCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)

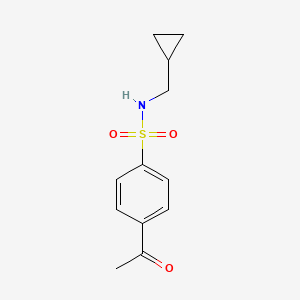
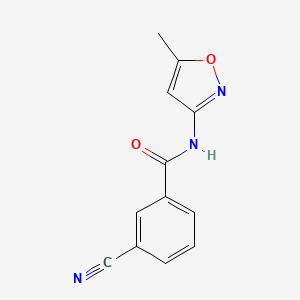
![methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14892628.png)
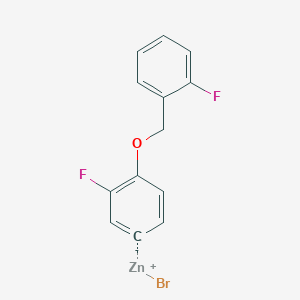
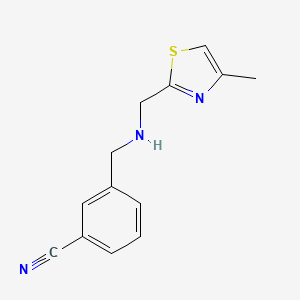
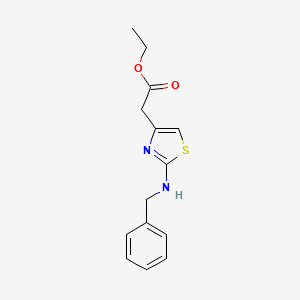
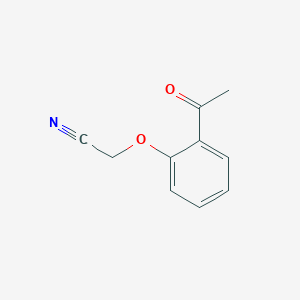
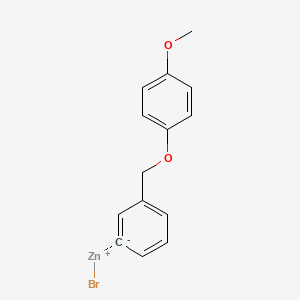
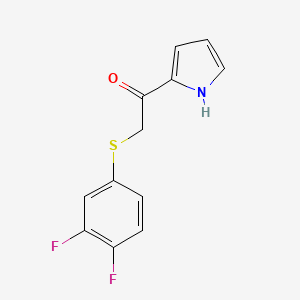
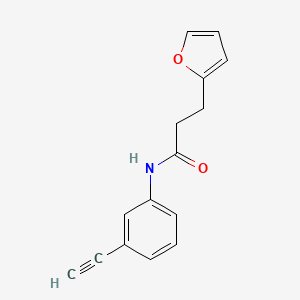
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14892675.png)
